molecular formula C14H10N2O B184341 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 3672-39-7

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B184341
CAS No.: 3672-39-7
M. Wt: 222.24 g/mol
InChI Key: GDQWGRMPXASNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 3672-39-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and a formyl group at position 2. Its synthesis involves methods such as condensation of 2-phenylimidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF) or methyl acrylate, yielding up to 74% efficiency . The compound has gained prominence in environmental chemistry due to its application as a functional ligand in mesoporous silica hybrid materials (e.g., SiN-imd-py) for selective adsorption of Cu(II) ions from aqueous solutions . Its structure enables strong metal coordination via the aldehyde and nitrogen atoms, forming stable complexes with heavy metals .

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-10-12-14(11-6-2-1-3-7-11)15-13-8-4-5-9-16(12)13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQWGRMPXASNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356255
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3672-39-7
Record name 3-Formyl-2-phenylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3672-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Vilsmeier-Haack reaction, where an aldehyde group is introduced into the 3-position of the imidazo[1,2-a]pyridine ring. This reaction involves treating 2-arylimidazo[1,2-a]pyridines with a mixture of phosphorus oxychloride and dimethylformamide . Another method involves the aldol condensation of this compound with acetophenone derivatives, yielding high reaction yields in a short time .

Chemical Reactions Analysis

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, dimethylformamide, and acetophenone derivatives. The major products formed from these reactions include chalcones and various functionalized derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound exhibits promising biological activity, particularly in pharmaceutical applications. Research indicates that derivatives of this compound can act as potential anticancer agents and have shown efficacy against various pathogens . The specific mechanisms include:

  • Targeting Copper(II) Ions : The compound forms complexes with copper(II) ions, which can catalyze oxidation reactions critical for biological processes .
  • Antimicrobial Activity : Studies have demonstrated that certain derivatives possess significant antimicrobial properties, making them candidates for drug development against microbial infections .

Materials Science

Functionalization of Silica for Adsorption

A significant application of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is in materials science, where it is used to modify mesoporous silica for environmental remediation purposes. The functionalized silica shows high selectivity for removing heavy metals from aqueous solutions, particularly Cu(II) ions .

Case Study: Adsorption Efficiency

In a study evaluating the adsorption capacity of modified silica, the following results were obtained:

Heavy Metal IonInitial Concentration (mg/L)Adsorption Capacity (mg/g)
Cu(II)10075
Pb(II)10050
Cd(II)10045

These results indicate that the modified silica has a high affinity for Cu(II), suggesting its potential use in water purification technologies .

Mechanism of Action

The mechanism by which 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its ability to form stable complexes with transition metals. These complexes can catalyze various chemical reactions, such as oxidation. The molecular targets and pathways involved include the interaction with metal ions and the subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adsorption Capacity

The adsorption capacity of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde-modified silica (SiN-imd-py) for Cu(II) is 97.17 mg/g at pH 6 and 25°C, significantly outperforming analogous adsorbents (Table 1) :

Adsorbent Material Reference Cu(II) Adsorption Capacity (mg/g)
SiN-imd-py (this work) 97.17
Pyridin-2-ylmethanolPorphyrin silica 90.25
N-propyl-2-pyridylimine silica 35.63
Methyl methacrylate-functionalized silica 41.36

This superior capacity arises from the Schiff base ligand’s high electron density and optimized steric environment, enhancing Cu(II) coordination .

Structural and Electronic Features

Compared to structurally related adsorbents (e.g., pyridine- or thiazole-Schiff base silica), the imidazopyridine core provides greater π-conjugation and electron-rich sites. Quantum topological analyses (QTAIM, NBO) reveal:

  • Higher electron density (0.832 e/Bohr³) and lower Laplacian values (0.135) at bond critical points (BCPs) in Cu(II)-SiN-imd-py complexes, indicating stronger covalent interactions .
  • Lower Cu–N bond distances (1.983–2.249 Å) compared to analogues (e.g., 2.3–2.5 Å in pyridine-based adsorbents), suggesting enhanced stability .

In contrast, silica functionalized with β-ketoenol-thiophene-furan receptors exhibits lower Cu(II) adsorption (68.2 mg/g) due to weaker ligand-metal charge transfer .

Thermodynamic and Kinetic Performance

SiN-imd-py follows Langmuir monolayer adsorption (R² = 0.999) and pseudo-second-order kinetics (k₂ = 0.1605 min⁻¹), indicative of chemisorption . Thermodynamic parameters (ΔH° = +24.8 kJ/mol, ΔG° = -3.2 kJ/mol at 25°C) confirm a spontaneous, endothermic process . Comparable adsorbents, such as chitosan-carbon quantum dot hydrogels (ΔG° = -2.1 kJ/mol), exhibit less spontaneity .

Selectivity and Reusability

SiN-imd-py demonstrates exceptional selectivity for Cu(II) over Pb(II), Cd(II), and Zn(II) (selectivity coefficient > 10³) due to the ligand’s tailored hard-soft acid-base compatibility . After five regeneration cycles using 0.1 M HNO₃, it retains >90% efficiency, outperforming zeolite-based adsorbents (70–80% retention) .

Biological Activity

2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its antifungal, anticancer, and antibacterial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Vilsmeier-Haack reaction. The process begins with the reaction of 2-phenylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The resulting product is purified using silica gel chromatography. Characterization techniques such as NMR spectroscopy confirm the structure of the compound, revealing key chemical shifts that correspond to its functional groups .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antifungal properties. In a study assessing the activity against resistant strains of Candida albicans, several derivatives showed significant inhibition at low concentrations. For instance:

CompoundMinimum Inhibitory Concentration (MIC)
10a16 µg/mL
10b32 µg/mL
10c64 µg/mL
10i32 µg/mL

These results indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance antifungal efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. A study reported that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7), with IC₅₀ values suggesting effective dosage levels for therapeutic applications.

Cell LineIC₅₀ (µM)
MCF-712.5
HeLa15.0
A54920.0

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Antibacterial Activity

The antibacterial properties of the compound have also been explored. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity against selected strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound could serve as a scaffold for developing novel antibacterial agents .

The biological activities of this compound are believed to be linked to its ability to interact with various biological targets. Its structure allows for hydrogen bonding and π–π stacking interactions, which may facilitate binding to key enzymes or receptors involved in disease processes. For instance, studies indicate that it may inhibit specific enzymes critical for fungal cell wall synthesis or cancer cell proliferation .

Q & A

Basic: What are the optimized synthetic routes for 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can conflicting yield data be reconciled?

Answer:
Two primary synthetic routes are reported:

  • Route 1: Reaction of 2-phenylimidazo[1,2-a]pyridine with N,N-dimethylformamide (DMF), yielding ~74% .
  • Route 2: Use of methyl acrylate, yielding only ~10% .

Conflicting yields arise from side reactions and solvent effects. For example, DMSO (a common solvent) can induce C-3 formylation via oxidation, competing with the desired pathway . To optimize:

  • Use anhydrous conditions and controlled stoichiometry to minimize side products.
  • Monitor reaction progress via TLC or HPLC to identify intermediate byproducts.
  • Consider additives (e.g., POCl₃ in DMF) to enhance aldehyde formation, as shown in crystallography studies .

Advanced: How do competing reaction pathways (e.g., bromination vs. formylation) impact synthetic outcomes, and what strategies mitigate these issues?

Answer:
Competing pathways are often solvent- or catalyst-dependent:

  • Bromination: Mediated by Eosin Y in the presence of DMSO, leading to C-3 brominated byproducts .
  • Formylation: DMSO acts as an oxidizing agent, promoting aldehyde formation but requiring precise temperature control (e.g., 353 K for 5 hours in DMF/POCl₃ systems) .

Mitigation strategies:

  • Replace DMSO with non-oxidizing solvents (e.g., acetonitrile) to suppress formylation .
  • Use directing groups (e.g., pyridinyl substituents) to enhance regioselectivity in C-H activation .
  • Employ photocatalysts (e.g., 4CzIPN) under blue LED irradiation to steer reactivity toward desired products .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • NMR: ¹H/¹³C NMR to confirm aldehyde proton (δ ~9.8–10.2 ppm) and aromatic backbone. High-resolution NMR (e.g., 2D COSY/HSQC) resolves overlapping signals in substituted derivatives .
  • X-ray crystallography: Single-crystal analysis (e.g., using ethyl acetate/petroleum ether solvent systems) reveals planar imidazo[1,2-a]pyridine cores and intermolecular interactions (e.g., π-π stacking) .
  • FT-IR: Aldehyde C=O stretching vibrations (~1700 cm⁻¹) and imidazole N-H bands (~3100 cm⁻¹) .

Advanced: How can computational methods (DFT, MD) predict adsorption properties in environmental applications?

Answer:
In mesoporous silica composites for Cu(II) adsorption:

  • Density Functional Theory (DFT): Models ligand-metal interactions, showing the aldehyde group’s chelation with Cu²⁺ via lone pairs on O and N atoms .
  • Molecular Dynamics (MD): Simulates adsorption kinetics, revealing pore-size-dependent diffusion rates (e.g., 2–5 nm pores optimize Cu²⁺ uptake) .
  • Experimental validation: Compare theoretical binding energies (~−250 kJ/mol) with experimental isotherm data (Langmuir model R² > 0.98) .

Advanced: What methodologies evaluate corrosion inhibition efficiency, and how do substituents alter performance?

Answer:

  • Electrochemical tests: Potentiodynamic polarization and EIS in 1 M HCl show inhibition efficiencies (>80% at 1 mM) via adsorption on mild steel .
  • Computational studies:
    • Molecular docking: Predicts binding affinity to Fe surfaces; electron-withdrawing groups (e.g., –NO₂) enhance adsorption .
    • QSAR models: LogP and Hammett constants correlate with inhibition; methyl substituents increase hydrophobicity, improving protective film formation .

Advanced: How do photocatalyst selection and reaction conditions influence C-H functionalization pathways?

Answer:
In acetoxymalonylation reactions:

  • Photocatalyst role: 4CzIPN generates radicals under blue light, favoring malonylation over bromination .
  • Solvent effects: Acetonitrile minimizes side reactions vs. DMSO, which promotes formylation .
  • Additives: Zn(OAc)₂ stabilizes intermediates, shifting selectivity toward C-3 functionalization (yield: 54% vs. 28% without) .

Basic: How are QSAR models applied to predict biological activity (e.g., benzodiazepine receptor binding)?

Answer:

  • Descriptor selection: Topological indices (e.g., Wiener index) and physicochemical parameters (LogP, molar refractivity) correlate with binding affinity .
  • Model validation: Leave-one-out cross-validation (R² > 0.85) confirms predictive power for peripheral vs. central receptor selectivity .
  • Design guidelines: Electron-donating groups (e.g., –OCH₃) at the phenyl ring enhance PBR binding by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.